molecular formula C8H6Br2N2 B8244103 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole

4,7-Dibromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B8244103
M. Wt: 289.95 g/mol
InChI Key: ZKLQMVKUUYNYSW-UHFFFAOYSA-N
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Description

4,7-Dibromo-1-methyl-1H-benzo[d]imidazole is a brominated derivative of benzimidazole, characterized by the presence of two bromine atoms at the 4 and 7 positions and a methyl group at the 1 position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methylbenzimidazole. One common method includes the reaction of 1-methylbenzimidazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4,7-Dibromo-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atoms and the benzimidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine atoms and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,7-dibromo-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-12-4-11-7-5(9)2-3-6(10)8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLQMVKUUYNYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC(=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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